molecular formula C20H20ClN3O3 B451756 (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone

(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone

Cat. No.: B451756
M. Wt: 385.8g/mol
InChI Key: JRURHCRZVMHPIS-UHFFFAOYSA-N
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Description

The compound (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This particular compound features a unique structure that includes a chloro-nitrobenzoyl group and a hexahydro-pyridoindole core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chloro-nitrobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using 5-chloro-2-nitrobenzoyl chloride and an appropriate Lewis acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone: can be compared with other indole derivatives, such as:

The uniqueness of This compound lies in its specific structural features, such as the chloro-nitrobenzoyl group and the hexahydro-pyridoindole core, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8g/mol

IUPAC Name

(5-chloro-2-nitrophenyl)-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)methanone

InChI

InChI=1S/C20H20ClN3O3/c1-12-3-5-17-14(9-12)16-11-22(2)8-7-18(16)23(17)20(25)15-10-13(21)4-6-19(15)24(26)27/h3-6,9-10,16,18H,7-8,11H2,1-2H3

InChI Key

JRURHCRZVMHPIS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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